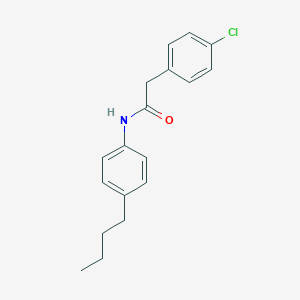
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide, also known as NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. NPA is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in various physiological and pathological processes.
Mecanismo De Acción
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide acts as a selective antagonist of P2X7 receptors by binding to the receptor and preventing the activation of downstream signaling pathways. P2X7 receptors are known to be involved in the activation of the NLRP3 inflammasome, a complex that regulates the production of pro-inflammatory cytokines. By blocking the activation of P2X7 receptors, 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide can reduce the production of pro-inflammatory cytokines and alleviate inflammation.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. In vivo studies have shown that 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide can reduce inflammation in animal models of inflammatory diseases such as colitis and arthritis. 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide is its selectivity for P2X7 receptors, which allows researchers to specifically target this receptor and study its function. However, 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has some limitations for lab experiments. One limitation is its relatively low potency compared to other P2X7 receptor antagonists. Another limitation is the potential for off-target effects, as 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide may interact with other receptors or signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide and P2X7 receptors. One direction is to investigate the role of P2X7 receptors in cancer and the potential for 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide as a cancer therapy. Another direction is to study the effects of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide on the gut microbiome and its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to understand the potential off-target effects of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide and to develop more potent and selective P2X7 receptor antagonists.
Métodos De Síntesis
The synthesis of 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide involves the condensation of 2-naphthol and 3-pyridinecarboxaldehyde in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has been extensively used in scientific research to study the role of P2X7 receptors in various physiological and pathological processes. P2X7 receptors are involved in the regulation of immune responses, inflammation, and cell death. 2-(1-naphthyloxy)-N-(3-pyridinyl)acetamide has been used to investigate the role of P2X7 receptors in diseases such as Alzheimer's disease, multiple sclerosis, and cancer.
Propiedades
Fórmula molecular |
C17H14N2O2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-14-7-4-10-18-11-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,20) |
Clave InChI |
ACGQRMJHJHDVKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




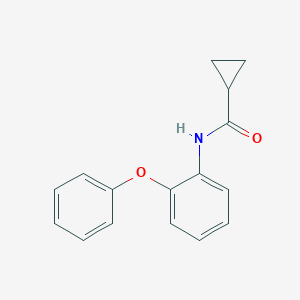
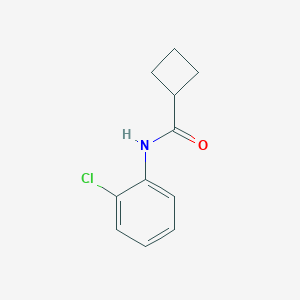
![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
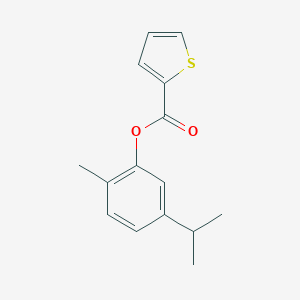
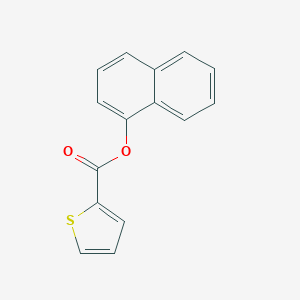



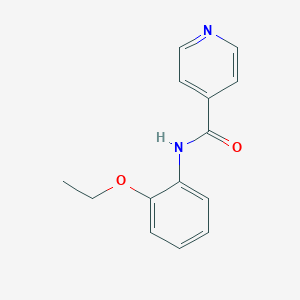
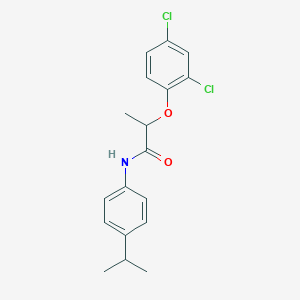
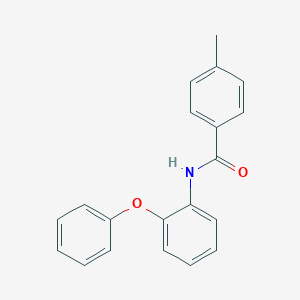
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)
